molecular formula C26H28NNaO4 B12711471 6-Heptenoic acid, 3,5-dihydroxy-7-(2-(1-methylethyl)-4-(4-methylphenyl)-3-quinolinyl)-, monosodium salt CAS No. 121661-26-5

6-Heptenoic acid, 3,5-dihydroxy-7-(2-(1-methylethyl)-4-(4-methylphenyl)-3-quinolinyl)-, monosodium salt

Cat. No.: B12711471
CAS No.: 121661-26-5
M. Wt: 441.5 g/mol
InChI Key: CTVPLUVDXXWTKD-UEIGIMKUSA-M
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Description

6-Heptenoic acid, 3,5-dihydroxy-7-(2-(1-methylethyl)-4-(4-methylphenyl)-3-quinolinyl)-, monosodium salt is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptenoic acid, 3,5-dihydroxy-7-(2-(1-methylethyl)-4-(4-methylphenyl)-3-quinolinyl)-, monosodium salt typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the heptenoic acid side chain and the dihydroxy groups. Common reagents used in these reactions include:

  • Quinoline derivatives
  • Heptenoic acid
  • Hydroxylating agents

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:

  • Batch reactors for controlled reaction conditions
  • Purification steps such as crystallization or chromatography
  • Quality control measures to ensure the purity and consistency of the final product

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction could produce quinoline alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be investigated for similar properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Heptenoic acid, 3,5-dihydroxy-7-(2-(1-methylethyl)-4-(4-methylphenyl)-3-quinolinyl)-, monosodium salt would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

  • Inhibition of enzyme activity
  • Modulation of receptor signaling
  • Interference with cellular processes

Comparison with Similar Compounds

Similar Compounds

  • 6-Heptenoic acid derivatives
  • Quinoline derivatives with different substituents
  • Other dihydroxy-substituted quinolines

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

121661-26-5

Molecular Formula

C26H28NNaO4

Molecular Weight

441.5 g/mol

IUPAC Name

sodium;(E)-3,5-dihydroxy-7-[4-(4-methylphenyl)-2-propan-2-ylquinolin-3-yl]hept-6-enoate

InChI

InChI=1S/C26H29NO4.Na/c1-16(2)26-22(13-12-19(28)14-20(29)15-24(30)31)25(18-10-8-17(3)9-11-18)21-6-4-5-7-23(21)27-26;/h4-13,16,19-20,28-29H,14-15H2,1-3H3,(H,30,31);/q;+1/p-1/b13-12+;

InChI Key

CTVPLUVDXXWTKD-UEIGIMKUSA-M

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)C(C)C)/C=C/C(CC(CC(=O)[O-])O)O.[Na+]

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)C(C)C)C=CC(CC(CC(=O)[O-])O)O.[Na+]

Origin of Product

United States

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